molecular formula C16H16FNO2 B5693465 N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide

N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide

Cat. No. B5693465
M. Wt: 273.30 g/mol
InChI Key: YKTVIISJGJLARC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide, also known as FEBIM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

  • PET Imaging and 5-HT1A Receptors : The compound [18F]p-MPPF, which is related to N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide, has been utilized as a 5-HT1A antagonist for studying serotonergic neurotransmission in positron emission tomography (PET) imaging. This research involves chemistry, radiochemistry, and PET imaging in both animals and humans, offering insights into toxicity and metabolism of such compounds (Plenevaux et al., 2000).

Molecular Interaction Studies

  • Density and Refractivity Measurements : A study on a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, explored its density and refractive index as a function of drug concentration. This research helps in understanding the molar refractivity and polarizability effects of the compound, which is critical for its interactions at the molecular level (Sawale et al., 2016).

Radiotracer Development

  • Scintigraphy in Cancer Detection : The derivative N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide was studied for its potential in visualizing primary breast tumors in vivo. This research underscores the compound's ability to bind preferentially to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).

Receptor Binding Studies

  • Dopamine and Serotonin Receptors : Studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, focused on understanding its binding profile at dopamine D(4) and serotonin 5-HT(1A) receptors. This research offers insights into the structure-affinity relationship of these derivatives, which is crucial for the development of targeted therapies (Perrone et al., 2000).

Drug Transformation Studies

  • Drug Transformation in Biological Systems : Investigating the transformation of metoclopramide, which is structurally related to N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide, in biological systems, particularly its excretion in rabbit urine, has provided significant insights. This type of study is crucial for understanding the metabolism and transformation pathways of similar compounds in the body (Arita et al., 1970).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-15-8-4-13(5-9-15)16(19)18-11-10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTVIISJGJLARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5943774

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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